molecular formula C11H20O B14443913 4,8-Dimethylnona-3,7-dien-1-ol CAS No. 74380-61-3

4,8-Dimethylnona-3,7-dien-1-ol

Katalognummer: B14443913
CAS-Nummer: 74380-61-3
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: DFZMKOVWHYSLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol characterized by the presence of two double bonds and two methyl groups attached to a nonane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as alkenes and alcohols. One common method involves the reaction of 4,8-dimethylnona-3,7-dien-2-one with a reducing agent to produce the desired alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, reflux conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

4,8-Dimethylnona-3,7-dien-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,8-Dimethylnona-3,7-dien-2-ol: Similar structure but with the hydroxyl group at a different position.

    4,8-Dimethylnona-3,7-dien-2-one: Contains a ketone group instead of an alcohol group.

    3,7-Nonadien-2-ol, 4,8-dimethyl-: Another isomer with different double bond positions.

Uniqueness

4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

74380-61-3

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

4,8-dimethylnona-3,7-dien-1-ol

InChI

InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3

InChI-Schlüssel

DFZMKOVWHYSLQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCCO)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.